molecular formula C10H17NO2S B2694362 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351645-36-7

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No. B2694362
CAS RN: 1351645-36-7
M. Wt: 215.31
InChI Key: XKHMUQZNMLHLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one” is a complex organic compound. It contains a total of 29 bonds, including 14 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 ether (aliphatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one” is characterized by a spirocyclic structure, which includes a five-membered and a six-membered ring. The molecule also contains functional groups such as a tertiary amide, an ether, and a sulfide .

Scientific Research Applications

Antiviral Applications

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one and its derivatives have been extensively studied for their potential in antiviral therapy. A series of related compounds were synthesized and evaluated against human coronavirus and influenza virus, revealing significant inhibition of human coronavirus 229E replication. The most active compound from this series demonstrated an EC50 value of 5.5 µM, highlighting the scaffold's relevance for antiviral drug development, particularly as coronavirus inhibitors (Çağla Begüm Apaydın et al., 2019).

Drug Discovery Modules

The structural diversity offered by the thia/oxa-azaspiro[3.4]octanes, closely related to the queried compound, underscores their utility as multifunctional modules in drug discovery. Robust and step-economic synthesis routes have been developed, showcasing the potential of these spirocycles in the exploration of novel therapeutic agents (D. Li et al., 2013).

Synthetic Approaches for Spiroaminals

The synthesis of spiroaminals, including the 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane structures, is of significant interest due to their presence in natural or synthetic products with notable biological activities. Various strategies for synthesizing these compounds have been developed, reflecting their importance in pharmaceutical research (M. Sinibaldi and I. Canet, 2008).

Antimicrobial and Antihypertensive Potential

The spiro heterocycles derived from 1-oxa-4-thiaspiro[4.5]decan-2-one have also been investigated for their antimicrobial and antihypertensive activities. Novel spiroheterocyclic pyrylium salts related to these compounds have shown promise as antimicrobial agents, indicating the versatility of this scaffold in drug development for various therapeutic areas (A. Al-Ahmadi and M. El-zohry, 1995). Additionally, derivatives have been screened as antihypertensive agents, further demonstrating the therapeutic potential of these structures (J. Caroon et al., 1981).

Future Directions

The future directions for research on “1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .

properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMUQZNMLHLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)OCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

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